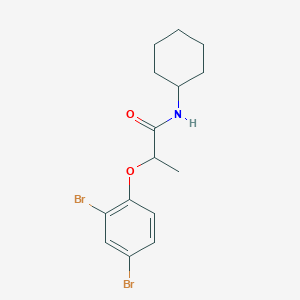
Naphthalen-2-yl hexanoate
Descripción general
Descripción
“Naphthalen-2-yl hexanoate” is a chemical compound that is not widely described in the literature. It is likely to be a derivative of naphthalene, a polycyclic aromatic hydrocarbon with the formula C10H8 . Naphthalene is an important starting material in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
Chemical Reactions Analysis
The chemical reactions involving naphthalene derivatives are diverse and depend on the specific derivative and reaction conditions . Naphthalene and its derivatives have been used in various organic transformations due to their electron-rich aromatic framework and multiple reactive sites .Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Sensors : Naphthalene diimides (NDIs), closely related to Naphthalen-2-yl hexanoate, are used in supramolecular chemistry for host-guest complexes in molecular switching devices like catenanes and rotaxanes. They also find applications in sensors, particularly for aromatic systems, due to their ability to form gelators (Kobaisi et al., 2016).
Catalysis and Medicinal Applications : NDIs are involved in catalysis through anion-π interactions and have potential medicinal applications due to their ability to intercalate with DNA. This suggests a role for this compound derivatives in similar areas (Bhosale et al., 2008).
Organic Electronics : In the field of organic electronics, naphthalene diimide-based polymers, which may include this compound structures, are used for efficient electron transport in devices like organic field-effect transistors (OFETs). This is attributed to their balanced face-on to edge-on texture ratio (Yiho Kim et al., 2015).
Environmental Applications : Research on naphthalene and its derivatives, including this compound, shows their role in environmental cleanup, such as soil remediation through surfactant flushing (Underwood et al., 1995). Additionally, naphthalene compounds have been studied for the removal of contaminants from wastewater, utilizing nanocomposites for adsorption and photodegradation (Mukwevho et al., 2020).
Chiral Separation Techniques : Naphthalene derivatives, including this compound, are used in chiral separation techniques. For example, the enantioseparation of naphthalene ethanol esters has been achieved using high-performance liquid chromatography, indicating potential uses in pharmaceutical and chemical analysis (Karakurt et al., 2012).
Photophysical Studies : The photophysical properties of naphthalene-based compounds, relevant to this compound, are studied for understanding their behavior in various solvents. This research is important for applications in biological systems and the development of optical materials (Cerezo et al., 2001).
Propiedades
IUPAC Name |
naphthalen-2-yl hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h5-8,10-12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDRPSPCMLAZQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400764 | |
| Record name | AG-G-82761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71974-08-8 | |
| Record name | AG-G-82761 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)




